Methyl 17-hydroxyheptadecanoate

Overview

Description

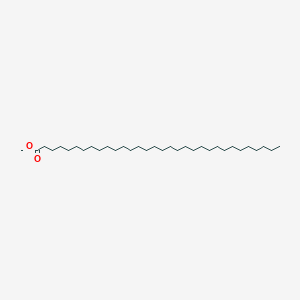

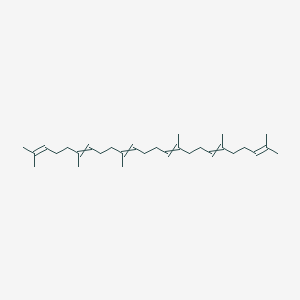

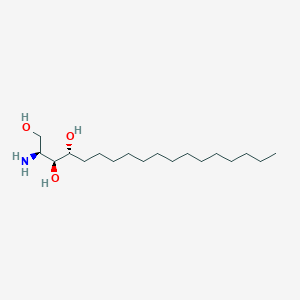

Methyl 17-Hydroxyheptadecanoate, also known as this compound, is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C18H36O3 and a molecular weight of 300.48 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the preparation of ester derivatives of fatty acids involve acid-catalyzed esterification and transesterification . These methods use various catalysts such as methanolic hydrogen chloride, methanolic sulfuric acid, boron trifluoride-methanol, and other acidic catalysts .Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCO . The InChI representation is: InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Analysis and Isolation Techniques

- Isomeric Analysis in Ruminant Fats : Methyl 17-hydroxyheptadecanoate has been analyzed in ruminant fats, particularly focusing on the isomeric composition of heptadecenoic acid, a component closely related to this compound. The study emphasizes the overwhelming presence of the 17:1 cis-9 isomer in ruminant milk and intramuscular fat, highlighting the importance of defining isomeric composition in such studies (Alves et al., 2006).

Chemical Recycling and Conversion

- Recycling of Waste Plastics : this compound is involved in the transformation of polyamides into ω-hydroxy alkanoic acids. This process, utilizing supercritical MeOH, presents an economical solution for the chemical recycling of waste plastics, potentially reducing environmental pollution (Kamimura et al., 2014).

Biochemical Production and Modification

- Preparation of Fatty Amines : Methyl 17-hydroxy oleate, closely related to this compound, serves as a starting material for preparing a series of mono-, di-, and triamines. These compounds, derived from bioderived material like sophorolipids, have significant potential in creating highly functionalized polymers and surfactants (Zerkowski & Solaiman, 2006).

- Biosynthesis of Odd-Numbered Fatty Acids : this compound-related compounds have been used in precursor-directed biosynthesis to prepare isomers of heptadecanoic acid, a process that has pharmacological relevance. Different yeast strains are used to produce these isomers, which are then characterized and quantified (Řezanka et al., 2015).

Application in Nuclear Medicine

- Evaluation of Myocardial Fatty Acid Metabolism : A derivative of this compound has been synthesized for potential use as a PET radiotracer. This compound, 17-[4-(2-[(18)F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid, demonstrates promising properties for evaluating myocardial fatty acid metabolism in medical imaging (Kim et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester . It is a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 , a lipase that catalyzes the synthesis of macrocyclic lactones . Therefore, the primary target of this compound is the lactonizing lipase enzyme.

Mode of Action

The compound interacts with its target, the lactonizing lipase, by serving as a substrate for the enzyme . The enzyme then catalyzes the synthesis of macrocyclic lactones using this compound . This interaction results in the production of macrocyclic lactones, a class of compounds known for their diverse biological activities.

Biochemical Pathways

Given its role as a substrate for lactonizing lipase, it is likely involved in the lipid metabolism pathway, specifically in the synthesis of macrocyclic lactones . Macrocyclic lactones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities.

Result of Action

The primary result of this compound’s action is the production of macrocyclic lactones . These compounds have various biological activities, including antimicrobial, antifungal, and anticancer effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the lactonizing lipase, the enzyme that uses this compound as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .

properties

IUPAC Name |

methyl 17-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531632 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94036-00-7 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)